molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No. B085726
CAS RN: 100-34-5
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
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Patent
US04128425

Procedure details

A solution of benzenediazonium chloride was prepared as follows: To an ice cold (about 5° C.) solution of aniline hydrochloride (3.24 g., 25 mmoles) in water (10 ml.) and concentrated hydrochloric acid (2.1 ml., 25 mmoles) was added dropwise with stirring a solution of sodium nitrite (1.9 g., 27.5 mmoles) in water (10 ml.). After addition the solution was stirred in the cold for an additional 15 minutes.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[N:10]([O-])=O.[Na+]>O>[Cl-:1].[C:3]1([N+:2]#[N:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.24 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred in the cold for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the solution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.